BenchChemオンラインストアへようこそ!

Cyclohexane-1,2-diamine; oxalate; platinum(2+)

Chiral purity analysis Enantiomer-specific cytotoxicity Oxaliplatin impurity profiling

Cyclohexane-1,2-diamine; oxalate; platinum(2+) (CAS 61913-68-6) is the racemic (R,S) form of the third-generation platinum-based anticancer drug oxaliplatin, formally designated (R,S-1,2-diaminocyclohexane)oxalatoplatinum(II). The compound features a platinum(2+) center coordinated by a bidentate 1,2-diaminocyclohexane (DACH) carrier ligand and an oxalate leaving group.

Molecular Formula C8H14N2O4Pt
Molecular Weight 397.29 g/mol
CAS No. 61913-68-6
Cat. No. B8057430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane-1,2-diamine; oxalate; platinum(2+)
CAS61913-68-6
Molecular FormulaC8H14N2O4Pt
Molecular Weight397.29 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2]
InChIInChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2
InChIKeyZROHGHOFXNOHSO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R,S-Oxaliplatin (CAS 61913-68-6): Racemic Platinum-DACH Complex Baseline for Analytical and Research Selection


Cyclohexane-1,2-diamine; oxalate; platinum(2+) (CAS 61913-68-6) is the racemic (R,S) form of the third-generation platinum-based anticancer drug oxaliplatin, formally designated (R,S-1,2-diaminocyclohexane)oxalatoplatinum(II) . The compound features a platinum(2+) center coordinated by a bidentate 1,2-diaminocyclohexane (DACH) carrier ligand and an oxalate leaving group. It constitutes the 1:1 mixture of the (1R,2R)- and (1S,2S)-DACH enantiomers, distinguishing it from the enantiopure (1R,2R)-oxaliplatin active pharmaceutical ingredient (CAS 61825-94-3) [1]. As the official racemic reference standard and impurity marker, it serves as a crucial analytical control for chiral purity determination and degradation product identification in pharmaceutical quality testing.

Why (R,S)-Oxaliplatin (CAS 61913-68-6) Cannot Be Substituted by Other Platinum Agents or the Enantiopure Form


Generic substitution among platinum-based coordination complexes or even between oxaliplatin enantiomeric forms is invalid because stereochemistry directly governs biological activity, transporter recognition, and cross-resistance profiles. The (1R,2R), (1S,2S), and racemic (1R,2S/racemic) isomers of oxaliplatin exhibit divergent cytotoxicity, cellular accumulation, and DNA binding capacity; the active (1R,2R) isomer is significantly more potent than both its (1S,2S) counterpart and the racemic mixture [1]. Furthermore, the DACH carrier ligand enables specific recognition by organic cation transporters OCT1 and OCT2, a mechanism absent in non-DACH platinum drugs such as cisplatin and carboplatin, which fundamentally alters tumor selectivity and toxicity profiles [2]. Thus, the choice between the racemic standard (CAS 61913-68-6) and the enantiopure API (CAS 61825-94-3), or between oxaliplatin and other platinum chemotherapeutics, dictates entirely different experimental or clinical outcomes and cannot be assumed interchangeable.

Quantitative Comparator Evidence for (R,S)-Oxaliplatin (CAS 61913-68-6) Selection


Enantiomeric Potency Differentiation: (1R,2R)-Oxaliplatin vs. Racemic Mixture (CAS 61913-68-6) and (1S,2S) Isomer

Oxaliplatin (trans-R,R) is significantly more active than its trans-S,S isomer and the mixture of both enantiomers [1]. In human ovarian carcinoma A2780 cells and its resistant sublines, the relative molar potency consistently follows trans-l (1R,2R) > trans-d (1S,2S) > cis-DACH. A2780/l-OHP cells selected for trans-l resistance exhibit 3.6-fold resistance to oxaliplatin, show no resistance to the trans-d isomer, and display 6-fold resistance to cis-DACH [2]. This establishes that the racemic mixture (CAS 61913-68-6) possesses intrinsically lower cytotoxic activity than the enantiopure (1R,2R) form due to the presence of the less active (1S,2S) enantiomer.

Chiral purity analysis Enantiomer-specific cytotoxicity Oxaliplatin impurity profiling

Colorectal Cancer Cytotoxicity Superiority: Oxaliplatin vs. Cisplatin Across Six Cell Lines

The cytotoxicity of oxaliplatin was greater than that of cisplatin in six colon cancer cell lines, with mean ± SE IC50 values of 3.9 ± 1.4 μmol/L for oxaliplatin versus 11 ± 2.0 μmol/L for cisplatin [1]. When the organic cation transporter (OCT) inhibitor cimetidine was co-administered, oxaliplatin cytotoxicity was reduced to a level similar to or even lower than that of cisplatin (29 ± 11 μmol/L for oxaliplatin versus 19 ± 4.3 μmol/L for cisplatin), confirming that OCT-mediated uptake is a critical determinant of oxaliplatin's superior activity against colorectal tumors [1].

Colorectal cancer drug screening Platinum agent comparative efficacy In vitro cytotoxicity IC50

Organic Cation Transporter Recognition: Oxaliplatin vs. Cisplatin, Carboplatin, and Ormaplatin

In HEK293 cells stably expressing human OCT2 (hSLC22A2), oxaliplatin accumulation increased 28.6-fold relative to control cells, compared to only 1.3-fold for cisplatin, 8.1-fold for ormaplatin, and no significant increase for carboplatin [1]. Enhanced OCT2 expression resulted in a 12-fold increase in oxaliplatin cytotoxicity versus only a 1.8-fold increase for cisplatin [1]. These OCT1/2 transporters are not utilized by cisplatin or carboplatin, providing a molecular basis for oxaliplatin's distinct tumor specificity [2].

Drug uptake mechanism OCT2/SLC22A2 transporter Platinum drug selectivity

Neurotoxicity and Pharmacokinetic Differentiation: Oxaliplatin vs. Ormaplatin (Tetraplatin)

Ormaplatin causes severe and irreversible neurotoxicity, whereas oxaliplatin produces moderate and reversible neurotoxicity [1]. Pharmacokinetically, Pt-DACH bound to plasma proteins occurred fourfold faster for ormaplatin than for oxaliplatin, with a twofold higher AUC for protein-bound Pt-DACH for ormaplatin [2]. The RBC-bound Pt-DACH decayed more rapidly for ormaplatin (t½αRBC = 5.1 min) than for oxaliplatin (t½αRBC = 15.3 min), resulting in a greater AUC for oxaliplatin in red blood cells [2].

Platinum neurotoxicity profiling Pharmacokinetic comparison Drug safety evaluation

Cytotoxicity Ranking in Colorectal Tumor Cell Lines: Oxaliplatin > Cisplatin > Carboplatin

The cytotoxicity of platinum derivatives in human colorectal tumor cell lines consistently ranked oxaliplatin > cisplatin > carboplatin across almost all cells tested (Caco-2, DLD-1, HCT-15, HCT116, LS180, SW620, WiDr) [1]. Cellular accumulation and DNA binding of platinum were similar between oxaliplatin and cisplatin, but lower with carboplatin. The cytotoxicity of oxaliplatin was specifically associated with ATP7A and hOCT1 mRNA expression levels, factors not predictive of carboplatin sensitivity [1].

Colorectal cancer drug ranking Platinum agent cross-comparison In vitro potency hierarchy

Bulky DACH-DNA Adduct Formation and Mismatch Repair Evasion: Oxaliplatin vs. Cisplatin/Carboplatin

Oxaliplatin retains its non-hydrolysable DACH carrier ligand in the final cytotoxic metabolites, forming bulkier platinum-DNA adducts than cisplatin. The DACH moiety projects into the DNA major groove, sterically inhibiting binding of mismatch repair (MMR) proteins and DNA damage recognition factors [1]. This structural feature accounts for oxaliplatin's activity in cisplatin- and carboplatin-resistant tumors, where MMR-dependent resistance pathways predominate. Carboplatin shares the cis-diammine carrier ligand with cisplatin and is subject to complete cross-resistance via the same MMR mechanisms [2].

DNA damage repair evasion Platinum-DNA adduct structure Cross-resistance mechanism

Validated Application Scenarios for (R,S)-Oxaliplatin (CAS 61913-68-6) Based on Differential Evidence


Analytical Reference Standard for Chiral Purity Determination of (1R,2R)-Oxaliplatin Drug Substance

The racemic (R,S)-oxaliplatin (CAS 61913-68-6) is the regulatory-recognized reference standard for enantiomeric impurity testing of the active pharmaceutical ingredient (1R,2R)-oxaliplatin (CAS 61825-94-3). As documented, the (1R,2R) isomer is significantly more active than the (1S,2S) isomer and the racemic mixture [Galanski 2004]. USP and EP monographs define chiral purity limits, and the racemic standard enables system suitability testing for chiral HPLC methods such as Chiralpak IC-3 separation. Procurement of this specific CAS is mandatory for quality control laboratories performing enantiomeric purity analysis; substitution with the enantiopure form would invalidate the analytical method.

Colorectal Cancer Research Requiring OCT-Dependent Tumor-Specific Platinum Activity

For in vitro and in vivo colorectal cancer studies where tumor-selective platinum uptake is critical, (R,S)-oxaliplatin serves as the DACH-platinum reference compound because of its OCT1/2-mediated cellular entry, a mechanism absent in cisplatin and carboplatin. Oxaliplatin demonstrates a mean IC50 of 3.9 μM vs. 11 μM for cisplatin across six colon cancer lines [Zhang 2006]. Procurement of this CAS, rather than non-DACH platinum agents, ensures that experimental outcomes reflect transporter-dependent pharmacology relevant to gastrointestinal malignancies.

Neurotoxicity and Pharmacokinetic Comparison Studies Among DACH-Platinum Agents

In preclinical neurotoxicity modeling, (R,S)-oxaliplatin is the comparator of choice when evaluating new DACH-platinum candidates against the clinically established moderate, reversible neurotoxicity profile of oxaliplatin. Ormaplatin, despite sharing the DACH ligand, causes severe, irreversible neurotoxicity with a 4-fold faster plasma protein binding rate [Luo 1999], making it unsuitable as a safety benchmark. Procurement of (R,S)-oxaliplatin for repeated-dose neurotoxicity studies provides the clinically validated reference profile.

DNA Adduct Repair and Mismatch Repair (MMR) Evasion Mechanistic Studies

For biochemical investigations of how platinum-DNA adduct structure influences MMR protein recognition, (R,S)-oxaliplatin provides DACH-Pt adducts that sterically impede MMR binding, in contrast to the MMR-recognized adducts of cisplatin and carboplatin [Raymond 1998]. The racemic form additionally allows researchers to compare the repair rates of (1R,2R)- and (1S,2S)-DACH adducts side-by-side, a unique capability not achievable with the enantiopure API alone.

Quote Request

Request a Quote for Cyclohexane-1,2-diamine; oxalate; platinum(2+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.